4-ChlorotolueneForSynthesis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ChlorotolueneForSynthesis, also known as 1-chloro-4-methylbenzene, is an organic compound with the molecular formula C7H7Cl. It is a colorless liquid that is practically insoluble in water but soluble in non-polar solvents such as aromatic hydrocarbons. This compound is a member of the chlorotoluene family, where a chlorine atom is substituted for one of the hydrogen atoms on the benzene ring of toluene .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-ChlorotolueneForSynthesis can be synthesized through the direct chlorination of toluene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures. The reaction conditions can be adjusted to favor the formation of the para-isomer (4-chlorotoluene) over the ortho- and meta-isomers .
Industrial Production Methods
Industrially, the production of 4-chlorotoluene involves the chlorination of toluene using chlorine gas. The process is carried out in a reactor where toluene is mixed with chlorine gas in the presence of a catalyst. The reaction mixture is then subjected to fractional distillation to separate the desired 4-chlorotoluene from other isomers and by-products .
Chemical Reactions Analysis
Types of Reactions
4-ChlorotolueneForSynthesis undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction Reactions: It can be reduced to form 4-chlorotoluene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are used under high pressure.
Major Products Formed
4-Chlorobenzaldehyde: Formed through partial oxidation.
4-Chlorobenzoic Acid: Formed through complete oxidation.
4-Chlorotoluene Derivatives: Formed through reduction or substitution reactions.
Scientific Research Applications
4-ChlorotolueneForSynthesis has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.
Medicine: Employed in the development of new drugs and therapeutic agents.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ChlorotolueneForSynthesis involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, affecting their function and activity. The pathways involved include the activation or inhibition of specific enzymes and receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chlorotoluene: An isomer where the chlorine atom is positioned at the ortho position relative to the methyl group.
3-Chlorotoluene: An isomer where the chlorine atom is positioned at the meta position relative to the methyl group.
4-Bromotoluene: A similar compound where the chlorine atom is replaced by a bromine atom.
4-Iodotoluene: A similar compound where the chlorine atom is replaced by an iodine atom.
Uniqueness
4-ChlorotolueneForSynthesis is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The para-position of the chlorine atom relative to the methyl group allows for distinct chemical behavior compared to its ortho and meta isomers. This unique positioning makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
CAS No. |
106-43-3 |
---|---|
Molecular Formula |
C21H39NO3 |
Molecular Weight |
0 |
Synonyms |
4-ChlorotolueneForSynthesis |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.